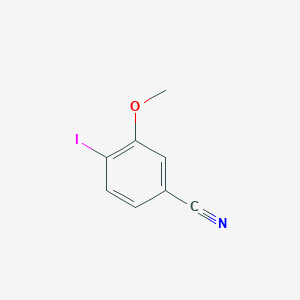

4-Iodo-3-methoxybenzonitrile

Vue d'ensemble

Description

4-Iodo-3-methoxybenzonitrile is a compound that is structurally related to various benzonitriles that have been studied for their chemical properties and reactivity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their behavior in chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, a method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, which shares some structural features with this compound, starts from p-hydroxybenzaldehyde and involves nitration, cyanation, and iodination steps, resulting in a high yield and purity . Similarly, 3-methoxy-4-chloro-5-nitrobenzonitrile was synthesized from vanillin through a series of reactions including reflux with phosphoryl chloride and treatment with sulfuric acid . These methods suggest that the synthesis of this compound could potentially be achieved through analogous pathways, with careful selection of reagents and conditions to introduce the iodo and methoxy groups at the appropriate positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed using various techniques. For example, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an iodinated indomethacin analog, was determined, revealing bond distances and angles and the presence of steric strain . This suggests that the molecular structure of this compound could also exhibit specific geometric features due to the presence of the iodo and methoxy substituents, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex, as seen in the reduction of 4-methoxybenzenediazonium ion in the presence of a copper(I) catalyst, leading to a range of products . Tele nucleophilic aromatic substitutions have been observed in compounds such as 3-trichloromethylbenzonitrile, where reactions with sodium methoxide result in substituted benzaldehydes . These studies indicate that this compound could participate in similar reactions, with the iodo group potentially acting as a good leaving group or site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be influenced by their substituents. Studies on 4-methoxybenzonitrile have shown the formation of hydrogen-bonded complexes and the effects of these interactions on IR and NMR spectra . The presence of halogens, as in 3,5-dihalo-4-hydroxybenzonitriles, can lead to specific assembly patterns in the solid state, such as chain-like arrangements and polymorphism . These findings suggest that this compound would have distinct physical properties, such as solubility and melting point, and could form characteristic intermolecular interactions due to the polarizable iodo substituent and the hydrogen-bond accepting nitrile group.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Electronic and Vibrational Spectra

Research on the electronic and vibrational spectra of methoxy benzonitriles, including studies on their absorption spectra and thermodynamic functions, helps understand the electronic structure and reactivity of such compounds. This is crucial for applications in material science and photophysics (R. K. Goel & M. L. Agarwal, 1982).

Dye-Sensitized Solar Cells

DFT studies on the electronic structures of 4-methoxybenzonitrile dye for dye-sensitized solar cells highlight the potential application of halogenated benzonitriles in renewable energy technologies. Such studies suggest these compounds can facilitate electron transfer processes, crucial for the efficiency of solar cells (A. Prakasam, D. Sakthi, & P. M. Anbarasan, 2013).

Halogen Bonding and Pressure Effects

The effect of pressure on halogen bonding in halogenated benzonitriles, such as 4-iodobenzonitrile, has been studied to understand how pressure influences their molecular and crystal structures. This research is significant for materials science, particularly in the design of pressure-responsive materials (N. Giordano et al., 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that iodo compounds can participate in various chemical reactions, such as nucleophilic substitution or free radical reactions .

Biochemical Pathways

The compound could potentially be involved in reactions at the benzylic position, which can be resonance stabilized .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant .

Result of Action

The compound’s potential to participate in various chemical reactions suggests it could have diverse effects depending on the context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodo-3-methoxybenzonitrile. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

4-iodo-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVBLOSDBCTTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630309 | |

| Record name | 4-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

652997-56-3 | |

| Record name | 4-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)

![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)

![N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B3031668.png)